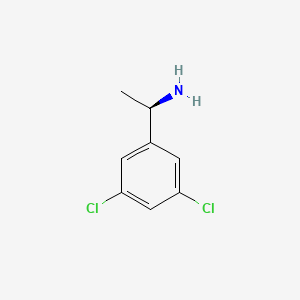

(R)-1-(3,5-Dichlorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNJVRIGZRAWQN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722373 | |

| Record name | (1R)-1-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617710-53-9 | |

| Record name | (1R)-1-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-1-(3,5-Dichlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Dichlorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a chiral center adjacent to a dichlorinated phenyl ring, makes it a valuable building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry and the electronic properties imparted by the chlorine atoms are crucial for the biological activity and efficacy of the final drug products. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by methodologies for their determination and insights into its synthetic relevance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, specific experimental data for the free base, such as the melting point, are not consistently available in the public domain. In such cases, data for the hydrochloride salt or predicted values are provided with appropriate notation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 617710-53-9 | [1][2] |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | 245 °C at 760 mmHg | [3][4] |

| Melting Point | Data for the free base is not readily available. | - |

| Density | 1.262 g/cm³ | [3] |

| Flash Point | 102 °C | [3][4] |

| pKa (Predicted) | 8.42 ± 0.10 | [3] |

| Solubility | General solubility in alcohol, ether, benzene, and chloroform is expected for related compounds.[5] Specific quantitative data for the title compound is not readily available. | - |

| Storage Conditions | Store under an inert atmosphere at 2-8 °C.[1][3] | - |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive set of experimental spectra for the free base is not publicly available, the expected spectral features can be predicted based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons.

-

Aromatic Protons: The protons on the dichlorinated phenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, one might expect a singlet or a complex multiplet.

-

Methine Proton (-CH): The proton at the chiral center, being adjacent to the aromatic ring and the amine group, will likely appear as a quartet (due to coupling with the methyl protons) in the region of δ 4.0-4.5 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet (due to coupling with the methine proton) in the aliphatic region, likely around δ 1.3-1.6 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet, and its chemical shift can vary significantly (δ 1.5-4.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the downfield region (δ 120-150 ppm). The carbons bearing the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity.

-

Methine Carbon (-CH): The carbon of the chiral center is expected to appear in the range of δ 50-60 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine group is expected in the range of 1590-1650 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is expected in the region of 1020-1250 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (190.07). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Fragmentation: Common fragmentation pathways for α-phenylethylamines involve the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage) to form a stable iminium ion. Loss of a methyl radical (CH₃•) would result in a fragment at m/z 175.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties. These are general protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Determination:

-

For an unknown sample, perform a rapid preliminary heating to estimate the approximate melting range.

-

For a more accurate determination, start heating at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

-

Solubility Determination (Shake-Flask Method)

Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development. The shake-flask method is a standard technique to determine equilibrium solubility.

Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 1 mL) of different solvents (e.g., water, methanol, ethanol, DMSO).

-

Saturation: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Synthesis and Application

This compound is typically synthesized via the reductive amination of 3,5-dichloroacetophenone. This method allows for the direct introduction of the amine functionality and the creation of the chiral center.

Representative Synthesis: Reductive Amination

Rationale: Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. The use of a chiral auxiliary or a chiral reducing agent can lead to the stereoselective formation of one enantiomer.

Protocol:

-

Imine Formation: In a reaction vessel, dissolve 3,5-dichloroacetophenone in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically carried out at room temperature to form the corresponding imine in situ.

-

Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude racemic 1-(3,5-dichlorophenyl)ethanamine.

-

Chiral Resolution: The racemic mixture can be resolved into its enantiomers using classical resolution with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by fractional crystallization. Alternatively, enzymatic resolution or chiral chromatography can be employed.

Caption: Workflow for the synthesis and characterization of this compound.

Application in Drug Development

This compound serves as a key chiral intermediate in the synthesis of several pharmaceuticals. Its primary application lies in its use as a building block to introduce a specific stereocenter, which is often critical for the desired pharmacological activity of the final drug molecule. For instance, chiral amines are crucial components in the synthesis of many central nervous system (CNS) active drugs.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many aromatic amines, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

Caption: Logical relationship between the structure and the physical properties of this compound.

References

- This compound - Lead Sciences. [URL not available]

- 617710-53-9 | this compound - AiFChem. [URL not available]

- (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 - ChemicalBook. [URL not available]

- (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE/617710-53-9/99% purity in stock. [URL not available]

- 1-(3,5-Dichlorophenyl)ethanaMine - ChemicalBook. [URL not available]

- This compound hydrochloride | 2411591-66-5 - Sigma-Aldrich. [URL not available]

- (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE CAS - ChemicalBook. [URL not available]

- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460) - NP-MRD. [URL not available]

- SAFETY DATA SHEET - Spectrum Chemical. [URL not available]

- SAFETY DATA SHEET - Fisher Scientific. [URL not available]

- (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride | C8H10Cl3N | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139031753]

- US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents. [URL: https://patents.google.

- 5 - SAFETY D

- 1-(4-Amino-3,5-dichlorophenyl)-2-(diethylamino)ethan-1-ol - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/217235]

- 1-(2,3-Dichlorophenyl)

- Predict 13C carbon NMR spectra - NMRDB.org. [URL: https://www.nmrdb.org/predictor/13c]

- Synthesis and application of 3,5-dichloro-4-aminoacetophenone - ChemicalBook. [URL not available]

- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31633341/]

- Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [URL not available]

- Synthesis, characterization and identification of sertraline hydrochloride rel

- ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/251695421_ChemInform_Abstract_Improved_Industrial_Synthesis_of_Antidepressant_Sertraline]

- Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award - EPA. [URL: https://www.epa.

- 38338-89-5, 1-(4-amino-3,5-dichlorophenyl)-2-(diethylamino)ethanol Formula - ECHEMI. [URL not available]

- WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents. [URL: https://patents.google.

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin

- a guide to 13c nmr chemical shift values. [URL not available]

- (R)-1-(2,3-dichlorophenyl)ethanamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53748281]

- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12281]

- Ethylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ethylamine]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. [URL: https://patents.google.

- 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [URL not available]

- 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 - Sigma-Aldrich. [URL not available]

- interpreting C-13 NMR spectra - Chemguide. [URL: https://www.chemguide.co.uk/analysis/nmr/interpretc13.html]

- 1152131-54-8|(R)-1-(2,5-dichlorophenyl)ethan-1-amine - BLDpharm. [URL not available]

- 1-(3,5-Difluorophenyl)ethanamine hydrochloride,321318-28-9-Amadis Chemical. [URL not available]

Sources

(R)-1-(3,5-Dichlorophenyl)ethanamine chemical structure

An In-Depth Technical Guide to (R)-1-(3,5-Dichlorophenyl)ethanamine: Structure, Synthesis, and Applications

Introduction

This compound is a chiral amine of significant interest in the fields of pharmaceutical chemistry and materials science. Its unique stereochemistry and the presence of a dichlorinated phenyl ring make it a valuable intermediate and resolving agent in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and key applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, a compound with the molecular formula C₈H₉Cl₂N, possesses a stereogenic center at the carbon atom adjacent to the amino group and the phenyl ring.[1] This chirality is fundamental to its applications in asymmetric synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | (1R)-1-(3,5-dichlorophenyl)ethan-1-amine |

| CAS Number | 617710-53-9 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol [1] |

| Boiling Point | 245 °C[1] |

| Density | 1.262 g/cm³[1] |

| Flash Point | 102 °C[1] |

| pKa | 8.42 ± 0.10 (Predicted)[1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon)[1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is primarily achieved through two strategic pathways: enantioselective synthesis or the resolution of a racemic mixture. The latter is a widely employed and robust method in industrial settings.

Chiral Resolution of Racemic 1-(3,5-Dichlorophenyl)ethanamine

Chiral resolution is a cornerstone technique for separating racemic mixtures into their constituent enantiomers.[2] This process leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]

Caption: Workflow for the chiral resolution of a racemic amine.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Dissolution: Dissolve the racemic 1-(3,5-dichlorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-tartaric acid).

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will preferentially crystallize. The choice of solvent is critical as it significantly influences the differential solubility of the diastereomeric salts.[3]

-

Isolation: Isolate the crystallized salt by filtration. The crystals are enriched in one diastereomer.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-amine.

-

Extraction and Purification: Extract the free amine with an organic solvent and purify it, typically by distillation or chromatography.

Enantioselective Synthesis

Modern synthetic methods increasingly focus on enantioselective approaches to avoid the loss of 50% of the material inherent in classical resolution.[2] These methods often involve the asymmetric reduction of a precursor ketone (3,5-dichloroacetophenone) using a chiral catalyst or reagent. This approach directly yields the desired enantiomer in high enantiomeric excess.

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of standard analytical techniques. The combination of NMR, IR, and mass spectrometry provides a comprehensive structural fingerprint of the molecule.

Table 2: Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the protons on the dichlorophenyl ring. - Methine Proton (-CH): A quartet adjacent to the chiral center. - Amine Protons (-NH₂): A broad singlet. - Methyl Protons (-CH₃): A doublet due to coupling with the methine proton. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of ~120-150 ppm, including two signals for the chlorine-substituted carbons. - Methine Carbon (-CH): A signal around 50-60 ppm. - Methyl Carbon (-CH₃): A signal in the aliphatic region (~20-25 ppm). |

| IR Spectroscopy | - N-H Stretch: Characteristic stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region. - C-Cl Stretch: Strong absorptions in the fingerprint region (~600-800 cm⁻¹) indicative of the C-Cl bonds. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (190.07 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms. |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a chiral building block for the synthesis of complex, enantiomerically pure molecules.

Chiral Resolving Agent

As a chiral base, it is used to resolve racemic mixtures of acidic compounds.[3] The principle is the same as described in its own synthesis, but in this case, the amine is the known chiral entity used to separate other racemates. This is a common strategy in the early stages of drug development to isolate the desired enantiomer of a chiral drug candidate.

Intermediate in Medicinal Chemistry

The 3,5-dichlorophenyl moiety is a recognized pharmacophore in various biologically active compounds.[4] This structural motif can be found in molecules designed to interact with specific biological targets. For instance, dichlorophenyl groups are present in compounds developed as inhibitors of certain enzymes or as ligands for specific receptors.[5][6] this compound serves as a key starting material, providing the necessary chirality and the dichlorophenyl scaffold for the synthesis of these advanced intermediates and active pharmaceutical ingredients (APIs).

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Information:

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

Precautionary Measures and PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.

-

Skin Protection: Handle with compatible chemical-resistant gloves. Wear protective clothing.

-

Respiratory Protection: Avoid breathing dust, fumes, or vapors. If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.[8]

Conclusion

This compound is a chiral amine of significant utility, particularly in the pharmaceutical industry. Its value is derived from its defined stereochemistry and the presence of the dichlorophenyl group, making it an essential tool for the synthesis and resolution of chiral molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe application in research and development.

References

-

3M. (2021). Safety Data Sheet. Available from: [Link]

-

Wikipedia. (2023). Chiral resolution. Available from: [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

-

chemeurope.com. Chiral resolution. Available from: [Link]

-

Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 10(6), e0127931. Available from: [Link]

-

Newman, D. J., & Cragg, G. M. (2012). Enantioselective Total Synthesis of (−) - Acetylaranotin, A Dihydrooxepine Epidithiodiketopiperazine. Journal of Natural Products, 75(2), 203-216. Available from: [Link]

-

Micheletti, G., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(20), 3363-3371. Available from: [Link]

Sources

- 1. (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 [amp.chemicalbook.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-1-(3,5-Dichlorophenyl)ethanamine (CAS: 617710-53-9): A Chiral Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-1-(3,5-Dichlorophenyl)ethanamine, a crucial chiral intermediate for professionals in pharmaceutical research and development. We will delve into its chemical properties, synthesis, analytical characterization, and strategic applications, moving beyond simple data recitation to explain the scientific rationale behind its use and handling.

Introduction & Strategic Significance

This compound, identified by CAS number 617710-53-9, is a chiral primary amine that serves as a high-value starting material or intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its utility is rooted in the unique combination of two key structural features: a stereochemically defined chiral center and a dichlorinated phenyl ring.

-

The Power of Chirality: The "(R)-" designation signifies a specific three-dimensional arrangement of atoms around the chiral carbon. In drug development, enantiomers (mirror-image isomers) of a molecule often exhibit profoundly different pharmacological and toxicological profiles. Isolating the desired enantiomer is critical, as one may be therapeutically active while the other is inert or even harmful. This molecule provides a pre-defined stereocenter, saving development time and resources by avoiding complex chiral separations in later synthetic stages.

-

The Dichlorophenyl Motif: The 3,5-dichloro substitution pattern on the phenyl ring is not arbitrary. The chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the amine and influence metabolic stability by blocking potential sites of oxidation on the aromatic ring. This motif is frequently explored in the design of agents targeting various receptors and enzymes.[3][4]

This guide will equip researchers with the foundational knowledge to effectively synthesize, analyze, and strategically incorporate this building block into their drug discovery pipelines.

Physicochemical & Structural Properties

A thorough understanding of a molecule's physical properties is paramount for its effective use in experimental design, particularly for reaction setup and purification.

Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 617710-53-9 | [5][6][7] |

| Molecular Formula | C8H9Cl2N | [5][7] |

| Molecular Weight | 190.07 g/mol | [1][6] |

| Boiling Point | 245.06 °C at 760 mmHg | [1][2][6] |

| Density | 1.262 g/cm³ | [1][6] |

| Flash Point | 102.01 °C | [2][6] |

| Predicted pKa | 8.42 ± 0.10 | [1] |

| Appearance | Varies; often supplied as a solid or oil | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane | N/A |

Synthesis and Chiral Resolution: From Racemate to Enantiopure Intermediate

The most common route to obtaining this compound involves the synthesis of its racemic precursor followed by a classical chiral resolution. This approach is often more cost-effective than asymmetric synthesis for this particular structural class.

Caption: General workflow for synthesis and chiral resolution.

Protocol 3.1: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a self-validating method where successful separation is confirmed by the distinct physical properties of the diastereomeric salts.

Causality: The core principle is the reaction of a racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), allowing for their separation by conventional means like fractional crystallization.

Step-by-Step Methodology:

-

Dissolution: Dissolve one equivalent of racemic 1-(3,5-dichlorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol, with gentle heating.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of an enantiopure chiral acid (e.g., L-(+)-Tartaric acid) in the minimum amount of the same warm solvent. The use of 0.5 equivalents is a strategic starting point, as it ensures that only one enantiomer of the amine can fully precipitate as the salt.

-

Salt Formation: Slowly add the acid solution to the amine solution with continuous stirring. A precipitate should begin to form.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to maximize the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the more soluble diastereomeric salt.

-

Liberation of the Free Amine: Suspend the isolated salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >12. This neutralizes the tartaric acid and liberates the free amine.

-

Extraction: Extract the free (R)-amine into an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Validation: The enantiomeric excess (e.e.) of the product must be determined using chiral HPLC (see Section 4.1). The process can be repeated (recrystallization) to improve purity.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in synthesis.

Caption: A typical analytical workflow for product validation.

Protocol 4.1: Determination of Enantiomeric Excess by Chiral HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. It utilizes a stationary phase that is itself chiral. This chiral environment creates transient diastereomeric interactions with the enantiomers in the sample, causing them to travel through the column at different rates and thus elute at different times.

Step-by-Step Methodology:

-

Column Selection: Choose a suitable chiral column, such as one based on a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol.

-

Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers, (R) and (S), will appear as two separate peaks in the chromatogram.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the area of the two peaks using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 A successful resolution should yield an e.e. of >98%.

Applications in Drug Development: A Strategic Synthon

This compound is rarely the final drug product but rather a critical component that imparts desirable properties to a larger molecule. Its amine functional group serves as a versatile chemical handle for constructing amides, ureas, sulfonamides, or for performing further alkylations, thereby connecting it to other parts of the target API.

The strategic value lies in its ability to serve as a scaffold in areas such as:

-

GPCR Ligands: Many G-protein coupled receptor ligands require a basic amine for a key ionic interaction with an acidic residue (e.g., aspartic acid) in the receptor binding pocket. The stereochemistry of this amine is often crucial for proper orientation and high-affinity binding.

-

Enzyme Inhibitors: The dichlorophenyl group can fit into hydrophobic pockets of an enzyme's active site, while the amine can form hydrogen bonds or be used as an anchor point to build out other functionalities that interact with the enzyme.

-

CNS Agents: The lipophilicity imparted by the dichloro-substituents can aid in blood-brain barrier penetration, a critical requirement for drugs targeting the central nervous system.

While public literature on specific drugs derived directly from this exact intermediate is limited, the broader class of substituted phenyl-ethylamines is foundational in medicinal chemistry, appearing in scaffolds for potential analgesics and receptor modulators.[3][4]

Safety, Handling, and Storage

Proper handling of this chemical is essential for laboratory safety. The following information is synthesized from standard safety data sheets.

Table 2: GHS Hazard Summary

| Hazard Class | GHS Code | Description | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8][9]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. Avoid breathing dust or vapors.[1][8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]

-

If Swallowed: Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

References

- This compound - Lead Sciences.

- (1R)-1-(3,5-dichlorophenyl)ethanamine - GlobalChemMall.

- CAS NO. 617710-53-9 | (1R)-1-(3,5-dichlorophenyl)

- 617710-53-9 | this compound - Aaronchem.

- 43665 | Sigma-Aldrich.

- (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 - ChemicalBook.

- This compound hydrochloride | 2411591-66-5 - Sigma-Aldrich.

- III Analytical Methods - Japan Coast Guard.

- SAFETY D

- SAFETY D

- (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE/617710-53-9/99% purity in stock.

- SAFETY DATA SHEET - Fisher Scientific (3,5-Dichloroaniline).

- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed.

- Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed.

Sources

- 1. (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 [amp.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. 617710-53-9 | MFCD07772552 | this compound [aaronchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of (R)-1-(3,5-Dichlorophenyl)ethanamine

Abstract: (R)-1-(3,5-Dichlorophenyl)ethanamine is a chiral primary amine, frequently utilized as a critical intermediate in pharmaceutical synthesis and chemical research. Its dichlorinated phenyl moiety imparts specific reactivity and also necessitates a robust understanding of its safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causality behind safety protocols, grounding them in the chemical's physical properties and toxicological profile to ensure a self-validating system of laboratory safety.

Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. These parameters dictate appropriate storage conditions, predict its behavior under various experimental conditions, and inform the selection of personal protective equipment.

Nomenclature and Identifiers

Proper identification is critical for regulatory compliance, inventory management, and accurate literature searching. The CAS number is the universally recognized, unambiguous identifier for this specific chemical substance.

| Identifier | Value | Source |

| Chemical Name | (R)-1-(3,5-dichlorophenyl)ethan-1-amine | [1][2] |

| Synonyms | (1R)-1-(3,5-Dichlorophenyl)ethylamine | [1] |

| CAS Number | 617710-53-9 | [1][2][3] |

| Molecular Formula | C8H9Cl2N | [1][2][3] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| MDL Number | MFCD07772552 | [2] |

Key Physical and Chemical Properties

The properties in the following table are crucial for risk assessment. For instance, the boiling and flash points indicate the thermal conditions under which the material can become volatile or flammable. The recommended storage conditions are derived from its sensitivity and stability profile.

| Property | Value | Significance in Handling |

| Appearance | White powder | [4] |

| Boiling Point | 245 °C at 760 mmHg | [1][4] |

| Flash Point | 102 °C | [1][4] |

| Density | 1.262 g/cm³ | [1] |

| pKa (Predicted) | 8.42 ± 0.10 | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][3] |

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The following analysis explains the nature of these hazards, providing the scientific rationale for the required safety precautions.

GHS Classification

This table summarizes the official hazard classification, which forms the basis for all safety and handling protocols.

| GHS Classification | Hazard Code | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [1] |

Toxicological Assessment: The "Why" Behind the Hazards

-

Skin and Eye Irritation (H315, H319): The dichlorinated aromatic ring structure imparts lipophilic characteristics to the molecule. This allows for potential penetration of the lipid-rich layers of the skin, leading to irritation. As a primary amine, it can also act as a mild base, disrupting the pH of skin and mucous membranes, which contributes to its irritant effects. Direct contact with the eyes can cause significant irritation due to the sensitivity of ocular tissues.

-

Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring).[4] Inhalation of these fine particles can lead to mechanical and chemical irritation of the mucous membranes in the nose, throat, and upper respiratory tract.

-

Harmful if Swallowed (H302): The oral toxicity rating indicates that ingestion of a sufficient quantity can lead to systemic toxic effects. While specific metabolic pathways for this compound are not detailed in the available literature, related dichlorinated aromatic compounds can undergo complex metabolism, potentially leading to toxic intermediates.

Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is not merely about wearing PPE; it is a systematic approach starting with the most effective engineering controls. This hierarchy ensures that reliance on PPE, the last line of defense, is minimized.

The Hierarchy of Controls

The most effective safety strategy involves implementing controls from the top of the pyramid downwards. For a chemical like this compound, engineering controls are paramount.

-

Engineering Controls: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Administrative Controls: Access to the chemical should be restricted to trained personnel. Standard Operating Procedures (SOPs) for its use must be written, read, and understood by all users.

Prescriptive PPE Protocol

The minimum required PPE when handling this substance is outlined below. This protocol is non-negotiable.

PPE Selection Rationale

The choice of PPE is not arbitrary; it is based on the specific hazards posed by the chemical.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against dust particles and potential splashes. Standard safety glasses are insufficient.[6] |

| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals, including many solvents, and provides protection against incidental contact with the solid.[7][8] Gloves must be inspected before use and disposed of after handling.[9] |

| Body Protection | Flame-resistant lab coat | Protects skin from spills and prevents contamination of personal clothing. |

| Respiratory | NIOSH-approved respirator (if needed) | Required only if engineering controls fail or during a large spill cleanup. An air-purifying respirator with organic vapor/particulate cartridges would be appropriate.[10] |

Standard Operating Procedures for Safe Handling and Storage

Adherence to validated protocols is essential for preventing accidents and ensuring experimental reproducibility.

General Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

-

Weighing: Use a disposable weigh boat. If possible, use an anti-static gun to minimize dispersal of the powder.

-

Transfer: Use a spatula to transfer the solid. Avoid pouring the powder, which can create dust clouds.

-

In Solution: Once the compound is in solution, the risk of inhalation is significantly reduced, but skin and eye contact hazards remain. Continue to handle within the fume hood.

-

Post-Handling: Decontaminate the spatula and work surface. Dispose of all contaminated disposable items (weigh boats, gloves) in a designated, sealed hazardous waste container.[10]

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][11]

Storage Protocol

-

Container: Ensure the primary container is tightly sealed and clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.

-

Atmosphere: The recommendation to store under an inert gas suggests the compound may be sensitive to oxidation or moisture over time.[1][3] Before sealing, flush the container headspace with dry nitrogen or argon.

-

Location: Store the container in a designated, ventilated refrigerator or cold room at 2-8°C.[1][3]

-

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents, to prevent reactive incidents.

Emergency Procedures

A prepared response to an emergency is a critical component of a laboratory safety program. All personnel must be familiar with these procedures and the location of safety equipment.

Accidental Release Protocol

The response to a spill depends on its scale. This workflow provides a clear decision-making process.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Show the Safety Data Sheet to attending medical personnel.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[10] Wash the affected area immediately with plenty of soap and water.[5][11] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air.[5][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water to drink.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][11]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[11]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][12] Evacuate the area and fight the fire from a safe distance.

Waste Disposal

All waste generated from the use of this compound is considered hazardous waste.

-

Containment: Collect all solid waste (excess reagent, contaminated disposables) in a clearly labeled, sealed, and durable container. Collect solvent rinses in a separate, compatible, labeled hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

-

Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10][12][13] Do not dispose of this chemical down the drain.[10]

Conclusion

This compound is a valuable research chemical whose hazards are well-defined and manageable. Safe handling is contingent upon a thorough understanding of its properties, a consistent application of the hierarchy of controls, and disciplined adherence to established protocols for use, storage, and emergency response. By integrating the principles and procedures outlined in this guide, research and development professionals can mitigate risks effectively, ensuring a safe laboratory environment.

References

-

This compound. Lead Sciences. [Link]

-

Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

-

Types of Personal Protective Equipment (PPE) Organized & Explained. Creative Safety Supply. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

- 1. (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 [amp.chemicalbook.com]

- 2. 617710-53-9 | this compound - AiFChem [aifchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Page loading... [wap.guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 7. tritechsafety.ca [tritechsafety.ca]

- 8. hsa.ie [hsa.ie]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. file.ambeed.com [file.ambeed.com]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Safe Handling and Storage of (R)-1-(3,5-Dichlorophenyl)ethanamine

This guide provides comprehensive technical information and best-practice protocols for the safe handling and storage of (R)-1-(3,5-Dichlorophenyl)ethanamine (CAS No: 617710-53-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and material integrity.

Compound Profile and Hazard Identification

This compound is a chiral amine, often used as a building block in pharmaceutical synthesis. Its structure, featuring a dichlorinated aromatic ring and a primary amine group, dictates its reactivity and toxicological profile. Understanding these characteristics is the foundation of a robust safety protocol.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 617710-53-9 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| Boiling Point | 245°C | [2] |

| Density | 1.262 g/cm³ | [2] |

| Flash Point | 102°C | [2] |

| pKa | 8.42 ± 0.10 (Predicted) | [2] |

GHS Hazard Classification and Analysis

While a specific, verified Safety Data Sheet (SDS) for this exact R-enantiomer is not universally available, data for analogous compounds, such as other dichlorophenyl ethanamines and corrosive amines, provides a strong basis for hazard assessment.[3][4][5][6] The compound is anticipated to fall under the following GHS classifications.

| Hazard Class | Category | Hazard Statement | Causality |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | The amine functional group can be corrosive and toxic upon ingestion.[2][3] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | As a primary amine, this compound is basic and can disrupt cell membranes, leading to chemical burns.[2][3][7][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | The corrosive nature of amines poses a significant risk of permanent damage to eye tissue.[7] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Vapors or dusts can irritate the mucous membranes of the respiratory tract.[2][3] |

Expert Insight: The primary hazard stems from the basicity of the amine group, which makes the compound corrosive. The dichlorinated phenyl ring increases its lipophilicity, potentially enhancing skin absorption and systemic toxicity compared to non-halogenated analogues.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.

-

Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

-

Hand Protection: Use chemical-resistant gloves. While standard nitrile gloves offer protection against incidental splashes, their resistance to chlorinated aromatic compounds can be limited.[12][13] For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[11] Always inspect gloves before use and use proper removal techniques to avoid cross-contamination.[3]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3]

-

Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations or when handling concentrates, a chemically resistant apron is also required.[11]

-

Respiratory Protection: If there is a risk of generating dusts or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

}

PPE Selection Workflow for Handling this compound.

Safe Handling and Experimental Protocols

Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.

Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the solid compound and dissolving it in a solvent.

-

Preparation:

-

Don the appropriate PPE as determined by the workflow diagram above.

-

Designate a specific area within the fume hood for the procedure.

-

Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

-

Weighing:

-

Carefully open the container of this compound. Causality: The container may be under an inert atmosphere; opening it slowly prevents sudden release of pressure.

-

Using a clean, dedicated spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust.

-

Securely close the main container immediately after dispensing.

-

-

Dissolution:

-

Place a stir bar in the receiving flask containing the appropriate solvent.

-

Carefully transfer the weighed solid into the flask.

-

Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

Seal the flask and begin stirring until the solid is fully dissolved.

-

-

Cleanup:

-

Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened cloth.

-

Dispose of the weigh boat and any contaminated wipes as hazardous waste.

-

Properly remove and dispose of gloves before washing hands thoroughly.

-

Storage and Incompatibility

Proper storage is vital for maintaining the chemical's purity and for preventing hazardous reactions.

Recommended Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] This compound is noted as potentially air and light sensitive.

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[9]

Chemical Incompatibilities

As a primary amine, this compound is a chemical base and will react exothermically with acids.[6][8] It is incompatible with:

-

Strong oxidizing agents[9]

-

Acids and acid halides

-

Anhydrides

-

Isocyanates

Expert Insight: Co-storage with acidic reagents or strong oxidizers presents a significant risk. Segregate this compound from incompatible materials, ideally in a dedicated cabinet for corrosive bases.

Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety.[11]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and have the person drink two glasses of water, if conscious. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location.

}

Decision Tree for Spill Response.

For a small, contained spill (inside a fume hood):

-

Alert personnel in the immediate area.[14]

-

Wearing appropriate PPE, contain the spill by creating a dike with an inert absorbent material like vermiculite or sand.[11][14] Do not use combustible materials like paper towels as the primary absorbent.[15]

-

Gently cover the spill with more absorbent, working from the outside in.[14][16]

-

Carefully collect the contaminated material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[3][16]

-

Decontaminate the area with an appropriate cleaning solution.

For a large spill or any spill outside of a fume hood:

-

Evacuate the immediate area.[17]

-

Alert your supervisor and call your institution's emergency services or Environmental Health & Safety (EH&S) department.[11][17]

-

Close the laboratory doors to confine vapors.[11]

-

Await the arrival of the trained hazardous materials response team.[11]

Disposal Considerations

All waste containing this compound, including contaminated absorbents, disposable labware, and gloves, must be treated as hazardous chemical waste.

-

Collect waste in a compatible, properly sealed, and clearly labeled container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EH&S department for specific procedures.

References

-

Lead Sciences. This compound. [Link]

-

Auburn University. Emergency and Spill Response Procedures. [Link]

-

Chemdata. Emergency Procedure Guide - Corrosive Liquid. [Link]

-

University of Manitoba. Chemical Spill Response Procedure. [Link]

-

Florida State University Emergency Management. Chemical Spills. [Link]

-

S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

-

International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

-

Phalen, R. N., & Le, T. (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 15(10), 730–739. [Link]

-

Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 [amp.chemicalbook.com]

- 3. aaronchem.com [aaronchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. AMINES, SOLID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. trainingrpq.com.au [trainingrpq.com.au]

- 8. AMINES, LIQUID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. cws.auburn.edu [cws.auburn.edu]

- 12. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 13. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 17. umanitoba.ca [umanitoba.ca]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-1-(3,5-Dichlorophenyl)ethanamine

Abstract

(R)-1-(3,5-Dichlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries, often serving as a key building block for complex molecular targets. The precise control of its stereochemistry is paramount, as the biological activity of the final product is typically dependent on a single enantiomer. This guide provides a comprehensive overview of the primary synthetic strategies for accessing the (R)-enantiomer with high optical purity. We will delve into three state-of-the-art methodologies: asymmetric transfer hydrogenation, the use of a chiral auxiliary, and biocatalytic transamination. For each approach, we will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the relative advantages and considerations for researchers and process chemists.

Introduction: The Importance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with estimates suggesting that over 40% of small-molecule pharmaceuticals contain at least one chiral amine center. The specific three-dimensional arrangement of substituents around the stereogenic carbon atom directly influences the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry.

This compound, with its dichlorinated phenyl ring, presents a valuable synthon for introducing this specific structural element into larger molecules. The chlorine substituents can modulate the lipophilicity and metabolic stability of the final compound, making this a desirable building block in drug discovery programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound invariably begins with the prochiral ketone, 3',5'-dichloroacetophenone. The challenge lies in the stereoselective introduction of the amine group to form the desired (R)-enantiomer. This guide will focus on three powerful and widely adopted strategies to achieve this transformation with high enantiomeric excess (ee).

Strategy 1: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones and imines. This technique, pioneered by Noyori and others, typically employs a ruthenium or rhodium catalyst with a chiral ligand in the presence of a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol.[1]

Rationale and Mechanistic Insight

The enantioselectivity of the Noyori-type asymmetric transfer hydrogenation of an imine is derived from the formation of a chiral metal-hydride complex. The chiral ligand, often a tosylated diamine derivative, creates a well-defined chiral environment around the metal center. The imine substrate coordinates to the metal, and the hydride is delivered to one face of the C=N double bond in a highly stereocontrolled manner. The reaction proceeds through a six-membered pericyclic transition state where the hydride on the metal and a hydrogen on the ligand are transferred to the imine carbon and nitrogen, respectively.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

The following protocol is a representative procedure adapted from established methods for the asymmetric transfer hydrogenation of aromatic imines.[1]

-

Imine Formation (in situ):

-

To a solution of 3',5'-dichloroacetophenone (1.0 eq) in methanol is added ammonium formate (5.0 eq).

-

The mixture is heated to reflux for 2-4 hours to facilitate the in situ formation of the corresponding imine.

-

The solvent is then removed under reduced pressure.

-

-

Asymmetric Reduction:

-

The crude imine is dissolved in a 5:2 mixture of formic acid and triethylamine.

-

The solution is degassed with argon for 15 minutes.

-

A chiral ruthenium catalyst, such as RuCl (0.005 - 0.01 eq), is added under an argon atmosphere.

-

The reaction mixture is stirred at 25-40 °C for 12-24 hours, monitoring the progress by TLC or GC.

-

-

Work-up and Isolation:

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Data Summary

| Parameter | Typical Value |

| Catalyst Loading | 0.5 - 1.0 mol% |

| Yield | 85 - 95% |

| Enantiomeric Excess (ee) | >95% |

| Reaction Temperature | 25 - 40 °C |

| Reaction Time | 12 - 24 hours |

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product. For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is a widely used and highly effective chiral auxiliary.[2][3]

Rationale and Mechanistic Insight

This strategy involves three key steps:

-

Condensation: (R)-tert-butanesulfinamide is condensed with 3',5'-dichloroacetophenone to form an N-tert-butanesulfinyl ketimine.

-

Diastereoselective Reduction: The ketimine is then reduced with a hydride reagent. The bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the C=N bond, directing the hydride attack to the opposite face. This results in the formation of one diastereomer of the corresponding sulfinamide in high preference.

-

Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions to yield the free chiral amine.

Caption: Workflow for chiral amine synthesis using a chiral auxiliary.

Experimental Protocol: Chiral Auxiliary Method

The following protocol is based on the general procedures developed by Ellman for the synthesis of chiral amines.

-

Formation of N-tert-Butanesulfinyl Ketimine:

-

To a solution of 3',5'-dichloroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF is added Ti(OEt)4 (2.0 eq).

-

The reaction mixture is heated to reflux for 5-12 hours, monitoring the formation of the ketimine by TLC.

-

The reaction is cooled to room temperature and poured into brine with vigorous stirring.

-

The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.

-

The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude ketimine, which can be used in the next step without further purification.

-

-

Diastereoselective Reduction:

-

The crude N-tert-butanesulfinyl ketimine is dissolved in THF and cooled to -48 °C.

-

Sodium borohydride (NaBH4) (3.0 eq) is added in portions, and the reaction is stirred at -48 °C for 3 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is warmed to room temperature and diluted with water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

-

-

Cleavage of the Chiral Auxiliary:

-

The crude sulfinamide is dissolved in methanol, and a solution of HCl in dioxane (4.0 M, 4.0 eq) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of this compound.

-

The free amine can be obtained by basification with aqueous NaOH and extraction.

-

Data Summary

| Parameter | Typical Value |

| Diastereomeric Ratio (dr) | >95:5 |

| Overall Yield (3 steps) | 70 - 85% |

| Enantiomeric Excess (ee) | >98% |

| Reduction Temperature | -48 °C to -78 °C |

Strategy 3: Biocatalysis with Transaminases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto substrate. By using a stereoselective transaminase, it is possible to synthesize a single enantiomer of a chiral amine with very high optical purity.

Rationale and Mechanistic Insight

This strategy can be implemented in two ways:

-

Asymmetric Synthesis: An (R)-selective transaminase is used to directly convert 3',5'-dichloroacetophenone into this compound. A suitable amino donor, such as isopropylamine, is used in excess to drive the reaction equilibrium towards the product. The co-product, acetone, can be removed to further favor the forward reaction.

-

Kinetic Resolution: A racemic mixture of 1-(3,5-dichlorophenyl)ethanamine is treated with an (S)-selective transaminase and a suitable amino acceptor (e.g., pyruvate). The enzyme will selectively convert the (S)-enantiomer to the corresponding ketone, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.

The high stereoselectivity of transaminases arises from the precise positioning of the substrate within the enzyme's chiral active site.

Caption: Two biocatalytic strategies for (R)-amine synthesis.

Experimental Protocol: Enzymatic Asymmetric Synthesis

The following is a general procedure for the asymmetric synthesis of a chiral amine using a commercially available transaminase screening kit.

-

Reaction Setup:

-

In a series of vials, prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

-

Add 3',5'-dichloroacetophenone (e.g., 10-50 mM final concentration), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and the amino donor (e.g., isopropylamine, 0.5-1.0 M).

-

To each vial, add a different (R)-selective transaminase from a screening kit.

-

The reactions are incubated at a controlled temperature (e.g., 30-40 °C) with shaking for 24 hours.

-

-

Monitoring and Analysis:

-

Samples are taken at various time points and quenched (e.g., by adding a strong acid or base).

-

The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.

-

-

Scale-up and Purification:

-

Once the optimal enzyme is identified, the reaction can be scaled up.

-

After the reaction is complete, the enzyme is removed (e.g., by centrifugation if using whole cells, or by precipitation).

-

The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or MTBE) after adjusting the pH to >10.

-

The organic extracts are dried and concentrated to yield the product.

-

Data Summary

| Parameter | Typical Value |

| Enzyme Source | Commercial screening kits (e.g., from Codexis, Johnson Matthey) |

| Yield/Conversion | Up to 99% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Temperature | 30 - 50 °C |

| Reaction Time | 12 - 48 hours |

Conclusion and Outlook

The synthesis of enantiomerically pure this compound can be successfully achieved through several modern synthetic methodologies.

-

Asymmetric transfer hydrogenation offers a highly efficient, catalytic route that is well-suited for large-scale production. The availability of a wide range of chiral ligands allows for fine-tuning of the reaction conditions.

-

The chiral auxiliary approach using tert-butanesulfinamide provides a reliable and predictable method that is often used in a discovery setting due to its broad substrate scope and high diastereoselectivities.

-

Biocatalysis with transaminases represents the cutting edge of green chemistry, offering exceptional enantioselectivity under mild aqueous conditions. The continued development of robust, commercially available enzymes makes this an increasingly attractive option for industrial applications.